molecular formula C14H18O5 B7993646 O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate

O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7993646
M. Wt: 266.29 g/mol
InChI Key: WKXUMUHKEYKOMV-UHFFFAOYSA-N
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Description

O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate is an organic compound that belongs to the class of oxalates It is characterized by the presence of an ethoxyphenyl group and an ethyl oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with 2-(4-ethoxyphenyl)ethanol and ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl group can participate in hydrophobic interactions, while the oxalate moiety may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

    O1-[2-(4-Methoxyphenyl)ethyl] O2-ethyl oxalate: Similar structure with a methoxy group instead of an ethoxy group.

    O1-[2-(4-Propoxyphenyl)ethyl] O2-ethyl oxalate: Contains a propoxy group instead of an ethoxy group.

    O1-[2-(4-Butoxyphenyl)ethyl] O2-ethyl oxalate: Features a butoxy group in place of the ethoxy group.

Uniqueness: O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate is unique due to its specific ethoxyphenyl and ethyl oxalate structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-O-[2-(4-ethoxyphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-17-12-7-5-11(6-8-12)9-10-19-14(16)13(15)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXUMUHKEYKOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCOC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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